molecular formula C16H24N2O B1195838 Ropinirole CAS No. 91374-21-9

Ropinirole

Cat. No.: B1195838
CAS No.: 91374-21-9
M. Wt: 260.37 g/mol
InChI Key: UHSKFQJFRQCDBE-UHFFFAOYSA-N
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Description

Ropinirole is a non-ergoline dopamine agonist primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome. It was first approved for medical use in the United States in 1997. This compound works by stimulating dopamine D2 receptors in the brain, which helps alleviate symptoms associated with dopamine deficiency .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ropinirole can be synthesized through several methods. One common method involves the reduction of a 2-nitrophenyl acetic acid precursor followed by spontaneous cyclization. Another method involves the reductive cyclization of 2-(2’-bromoethyl) β-nitrostyrene using palladium on carbon (Pd/C) as a catalyst .

Industrial Production Methods

In industrial settings, this compound hydrochloride is often prepared by dissolving the compound in solvents such as ethanol, methanol, or ethyl acetate, followed by the addition of Pd/C. The mixture is then reacted to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Ropinirole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various intermediates that eventually lead to the formation of this compound hydrochloride .

Scientific Research Applications

Treatment of Parkinson's Disease

Ropinirole has been extensively studied for its effectiveness in managing Parkinson's disease, particularly in early stages. A significant clinical trial demonstrated that patients treated with this compound showed substantial improvements in motor function as measured by the Unified Parkinson's Disease Rating Scale (UPDRS). In this study, this compound-treated patients had a 24% improvement in UPDRS motor scores compared to a -3% change in the placebo group (p < 0.001) .

Efficacy and Safety Data

  • Study Design : A double-blind, placebo-controlled trial involving 241 patients.
  • Duration : 12 months.
  • Results :
    • 44% of this compound-treated patients completed the study without requiring levodopa therapy compared to 22.4% in the placebo group (odds ratio 2.7; P < .001) .
    • Adverse effects were minimal, primarily related to dopaminergic activity .

Management of Restless Legs Syndrome

This compound is also approved for treating restless legs syndrome. Its mechanism as a dopamine agonist helps alleviate symptoms by enhancing dopaminergic transmission in the central nervous system. Clinical studies have shown that this compound significantly reduces the severity of symptoms and improves sleep quality in affected individuals .

Psychotic Symptoms Induced by this compound

While this compound is effective for various conditions, it has been associated with inducing or exacerbating psychotic symptoms in some patients. For instance, a case study reported a patient who developed acute psychosis after starting this compound for restless legs syndrome. Symptoms resolved rapidly upon discontinuation of the drug, highlighting the need for careful monitoring of psychiatric symptoms during treatment .

Potential Applications Beyond Parkinson's Disease

Recent research has explored additional applications of this compound:

  • Emotional Regulation : Studies indicate that this compound may influence emotionality and exhibit anxiolytic and antidepressant-like effects without affecting motor functions or cognition .
  • Urease Inhibition : Investigations into the compound's pharmacological properties revealed potential urease inhibitory activity, suggesting its utility in treating conditions related to urease activity .

Data Summary

ApplicationEfficacy EvidenceSafety Profile
Parkinson's DiseaseSignificant UPDRS improvement (+24%)Low incidence of adverse effects
Restless Legs SyndromeReduces symptom severityGenerally well tolerated
PsychosisInduction of acute psychotic symptomsRequires monitoring
Urease InhibitionIn vitro studies show significant activityNot fully established

Mechanism of Action

Ropinirole exerts its effects by selectively stimulating dopamine D2 receptors within the caudate-putamen system in the brain. This stimulation helps to compensate for the dopamine deficiency observed in conditions like Parkinson’s disease. This compound has a high affinity for D2 and D3 receptors, with a higher affinity for D3 receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ropinirole is unique in its high affinity for D3 receptors compared to other dopamine agonists. This specificity may contribute to its effectiveness in treating symptoms of Parkinson’s disease and Restless Legs Syndrome .

Biological Activity

Ropinirole is a non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome (RLS). Its biological activity is characterized by its interaction with dopamine receptors, pharmacokinetics, and its effects on various neurological and psychological parameters. This article delves into the detailed biological activity of this compound, supported by data tables and relevant case studies.

This compound exhibits a high affinity for post-synaptic dopamine D2 receptors, which are G-protein-coupled receptors located in the central nervous system. These receptors play a crucial role in modulating neurotransmission and motor control. The activation of D2 receptors by this compound inhibits adenylyl cyclase activity, which decreases cyclic AMP levels, leading to reduced neuronal excitability and modulation of various physiological processes .

Pharmacokinetics

Absorption and Bioavailability:

  • This compound is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1 to 2 hours.
  • The absolute bioavailability ranges from 45% to 55%, indicating significant first-pass metabolism .

Distribution:

  • The volume of distribution is approximately 7.5 L/kg, with about 40% of the drug bound to plasma proteins .

Metabolism:

  • This compound is extensively metabolized in the liver, primarily through N-despropylation and hydroxylation. The major metabolic enzyme involved is CYP1A2 .

Elimination:

  • Approximately 88% of a radiolabeled dose is recovered in urine, with less than 10% excreted as unchanged drug .

Neurological Impact

This compound has been shown to improve motor function in various models of Parkinson's disease. Clinical studies indicate that it effectively alleviates symptoms associated with both Parkinson's disease and RLS .

Table 1 summarizes key findings from clinical trials regarding the efficacy of this compound:

Study TypePopulationTreatment DurationKey Findings
Randomized ControlledEarly-stage PD patients12 weeksSignificant improvement in motor function scores
Open-label StudyRLS patients6 monthsReduced frequency and severity of leg restlessness
Case StudyPD patient with nocturnal symptoms3 monthsSuccessful management of nocturnal tremors

Psychological Effects

Recent studies have highlighted this compound's influence on emotional regulation. In animal models, doses ranging from 1 to 10 mg/kg have demonstrated anxiolytic and antidepressant-like effects without significantly impacting locomotion or cognition. These effects are associated with alterations in neurotransmitter receptor phosphorylation patterns in the brain .

Case Studies

  • Case Study on Nocturnal Tremors:
    A patient with Parkinson's disease exhibited violent nocturnal tremors unresponsive to standard treatment. The introduction of a this compound patch resulted in significant symptom relief, underscoring its utility beyond daytime symptom management .
  • Long-term Efficacy:
    A longitudinal study followed Parkinson's disease patients over five years while on this compound therapy. Results indicated sustained improvement in quality of life metrics and motor function, with manageable side effects .

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for evaluating the dissolution profile of ropinirole extended-release tablets?

  • Methodological Answer : Follow FDA dissolution protocols (e.g., USP Apparatus 2 with sinkers) to ensure tablets remain submerged, reducing variability in release rates . Include sinkers to stabilize tablet positioning, improving RSD values (e.g., RSD <10%) while minimally affecting overall dissolution kinetics. Use HPLC with UV detection (250 nm, L7 column) for quantifying this compound and related impurities .
  • Data Reference : Studies show sinkers reduce RSD from 15% to 5% in early dissolution phases without altering cumulative release .

Q. How do researchers validate the purity of this compound hydrochloride in preclinical formulations?

  • Methodological Answer : Utilize USP reference standards (e.g., USP this compound Hydrochloride RS) for chromatographic calibration. Employ LC-UV systems (e.g., 4.6-mm × 25-cm column, 1 mL/min flow rate) with system suitability criteria: resolution ≥2.0 between this compound and related compounds (e.g., 3-oxo this compound), and S/N ratio ≥10 . Preclinical studies must adhere to NIH guidelines for reproducibility, including detailed reporting of animal models and statistical methods .

Q. What are the standard pharmacokinetic parameters assessed in early-phase this compound trials?

  • Methodological Answer : Focus on bioavailability (AUC, Cmax), elimination half-life (t½), and metabolite profiling. Use validated HPLC-MS methods with SPE extraction (C18 columns, methanol-water eluents) to achieve detection limits of 5 ng/mL in plasma . Compare results against healthy baselines to identify deviations in patients with Parkinson’s disease .

Advanced Research Questions

Q. How can contradictory efficacy data between this compound and newer dopamine agonists (e.g., D-512) be reconciled in preclinical models?

  • Methodological Answer : Apply comparative dose-response studies in animal models (e.g., MPTP-induced Parkinsonism) to assess symptom relief duration and neuroprotective effects. Use ANOVA and post-hoc tests to analyze differences in motor function scores and neuronal survival rates . Address variability by standardizing disease progression metrics (e.g., Unified Parkinson’s Disease Rating Scale) and controlling for pharmacokinetic confounders (e.g., blood-brain barrier penetration) .
  • Data Reference : D-512 showed 30% greater efficacy in symptom relief and 50% lower dyskinesia incidence compared to this compound in rodent models .

Q. What mechanisms underlie this compound’s potential neuroprotective effects in motor neuron disease (MND)?

  • Methodological Answer : Use patient-derived iPSCs differentiated into motor neurons to study axonal integrity and cholesterol synthesis pathways. Perform RNA-seq to identify suppressed genes (e.g., 29 genes linked to cholesterol metabolism) and validate via qPCR . Compare dendritic length and synaptic connectivity in this compound-treated vs. control cells using immunofluorescence and morphometric analysis .

Q. How should researchers design studies to resolve discrepancies in this compound’s long-term tolerability across populations?

  • Methodological Answer : Implement longitudinal, double-blind RCTs with stratified randomization by age, disease stage, and genetic biomarkers (e.g., DRD2 polymorphisms). Use mixed-effects models to analyze adverse event rates (e.g., nausea, hypotension) and adjust for covariates like CYP1A2 metabolic activity . Include pre/post-test assessments of non-motor symptoms (e.g., sleep disturbances) to capture holistic tolerability .

Q. What analytical strategies optimize detection of this compound-related impurities in stability studies?

  • Methodological Answer : Apply forced degradation (e.g., heat, light, pH extremes) followed by LC-MS/MS to identify degradation products (e.g., 4-[2-(dipropylamino)ethyl]indoline-2,3-dione). Use orthogonal methods (e.g., NMR for structural confirmation) and adhere to ICH Q3B guidelines for reporting thresholds .

Q. Methodological Frameworks for this compound Research

  • PICO Framework : For clinical trials, structure questions around Population (e.g., advanced Parkinson’s patients), Intervention (this compound XR), Comparison (placebo/alternative agonists), and Outcome (e.g., UPDRS score change) .
  • FINER Criteria : Ensure questions are Feasible (e.g., accessible patient cohorts), Interesting (addressing gaps in neuroprotection mechanisms), Novel (exploring MND applications), Ethical (IRB-approved protocols), and Relevant (aligning with NIH priorities) .

Properties

IUPAC Name

4-[2-(dipropylamino)ethyl]-1,3-dihydroindol-2-one
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InChI

InChI=1S/C16H24N2O/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15/h5-7H,3-4,8-12H2,1-2H3,(H,17,19)
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InChI Key

UHSKFQJFRQCDBE-UHFFFAOYSA-N
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Canonical SMILES

CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1
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Molecular Formula

C16H24N2O
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Related CAS

91374-20-8 (hydrochloride)
Record name Ropinirole [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID8045195
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Molecular Weight

260.37 g/mol
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Physical Description

Solid
Record name Ropinirole
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Boiling Point

410.5±45.0 °C at 760 mmHg
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Solubility

3.53e-01 g/L
Record name Ropinirole
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Mechanism of Action

Ropinirole is a non-ergoline dopamine agonist. Ropinirole has the highest affinity at the D3 receptors, which are concentrated in the limbic areas of the brain and may be responsible for some of the neuropsychiatric effects. The exact mechanism of action of ropinirole as a treatment for Parkinson’s disease is unknown, however, it is believed to be related to its ability to selectively stimulate dopamine D2 receptors within the caudate-putamen system in the brain. This system affects body movement. Negligible affinity is seen for ropinirole at α2 adrenoreceptors in the periphery and 5HT-1 receptor. Ropinirole has no affinity at the D1-like receptors, benzodiazepine or GABA receptors. The precise mechanism of action of ropinirole as a treatment for Restless Legs Syndrome is unknown, however, it is believed to be related to its ability to stimulate dopamine receptors., The present study determined its affinity and agonist efficacy at recombinant human (h) dopamine hD2, hD3 and hD4 and serotonin (5-HT) h5-HT1A, h5-HT1B and h5-HT1D receptors. Roxindole exhibited high affinity at hD3 as well as at hD2 (short isoform) and hD4 (4-repeat isoform) receptors (pKi values 8.93, 8.55 and 8.23, respectively). Further, it displayed high affinity at hS-HT1A receptors (pKi = 9.42) but modest affinity at 5-HT1B and 5-HT1D receptors (pKi values 6.00 and 7.05, respectively). In [35S]GTPgammaS binding experiments, roxindole was >20-fold more potent in stimulating [35S]GTPgammaS binding at hD3 than at hD2 or hD4 receptors (pEC50 = 9.23 vs. 7.88 and 7.69). However, whereas roxindole exhibited partial agonist activity at hD3 and hD4 sites (Emax = 30.0% and 35.1%, respectively, relative to dopamine = 100%), it only weakly activated hD2 receptors (Emax = 10.5%). Roxindole potently blocked dopamine-stimulated [35S]GTPgammaS binding at hD2 receptors (pkappaB = 9.05). In comparison, the dopamine receptor agonist, (-)quinpirole, acted as a partial agonist at hD3 and hD4 sites (Emax = 67.4% and 66.3%, respectively) but surpassed the efficacy of dopamine at hD2 receptors (Emax = 132%). At h5-HT1A receptors, roxindole behaved as a high affinity (pKi = 9.42) partial agonist (Emax = 59.6%, relative to 5-HT = 100%), whereas (-)quinpirole had negligible activity. The selective 5-HT1A antagonist, WAY 100,635, blocked roxindole (100 nM)-stimulated [35S]GTPgammaS binding at h5-HT1A receptors in a concentration-dependent manner (pkappaB = 9.28). Roxindole only weakly stimulated [35S]GTPgammaS binding at 5-HT1B and 5-HT1D receptors (Emax = 27.1% and 13.7%). The present data suggest that roxindole activates mainly D3 vs. D2 or D4 receptors and 5-HT1A vs. 5-HT1B or 5-HT1D receptors. Activation of D3 and/or 5-HT1A receptors may thus contribute to its potential antidepressant properties., The aim of the present study was to characterize functional responses to ropinirole, its major metabolites in man (SKF-104557 (4-[2-(propylamino)ethyl]-2-(3H) indolone), SKF-97930 (4-carboxy-2-(3H) indolone)) and other dopamine receptor agonists at human dopamine D2(long) (hD2), D3 (hD3) and D4.4 (hD4) receptors separately expressed in Chinese hamster ovary cells using microphysiometry. 2. All the receptor agonists tested (ropinirole, SKF-104557, SKF-97930, bromocriptine, lisuride, pergolide, pramipexole, talipexole, dopamine) increased extracellular acidification rate in Chinese hamster ovary clones expressing the human D2, D3 or D4 receptor. The pEC50s of ropinirole at hD2, hD3 and hD4 receptors were 7.4, 8.4 and 6.8, respectively. Ropinirole is therefore at least 10 fold selective for the human dopamine D3 receptor over the other D2 receptor family members. 3. At the hD2 and hD3 dopamine receptors all the compounds tested were full agonists as compared to quinpirole. Talipexole and the ropinirole metabolite, SKF-104557, were partial agonists at the hD4 receptor. 4. Bromocriptine and lisuride had a slow onset of agonist action which precluded determination of EC50s. 5. The rank order of agonist potencies was dissimilar to the rank order of radioligand binding affinities at each of the dopamine receptor subtypes. Functional selectivities of the dopamine receptor agonists, as measured in the microphysiometer, were less than radioligand binding selectivities. 6. The results show that ropinirole is a full agonist at human D2, D3 and D4 dopamine receptors. SKF-104557 the major human metabolite of ropinirole, had similar radioligand binding affinities to, but lower functional potencies than, the parent compound., Ropinirole, which is a non-ergot dopamine agonist derivative, exerts therapeutic benefits in Parkinson's disease (PD). Based on recent studies implicating dopamine receptors 2 and 3 (D2R and D3R) as possible targets of ropinirole, we over-expressed these dopamine receptor genes in the dopamine-denervated striatum of rodents to reveal whether their over-expression modulated ropinirole activity. Adult Sprague-Dawley rats initially received unilateral 6-hydroxydopamine lesion of the medial forebrain bundle. At 1 month after surgery, successfully lesioned animals (3 or less forelimb akinesia score, and 8 or more apomorphine-induced rotations/min over 1 hr) were randomly assigned to intrastriatal injection (ipsilateral to the lesion) of blank lentiviral vector, D2R, D3R or both genes. At about 5 months post-lesion, ropinirole (0.2 mg/kg, i.p.) was administered daily for 9 consecutive days. The subtherapeutic dose of ropinirole improved the use of previously akinetic forelimb and produced robust circling behavior in lesioned animals with striatal over-expression of both D2R and D3R compared to lesioned animals that received blank vector. In contrast, the subtherapeutic dose of ropinirole generated only modest motor effects in lesioned animals with sole over-expression of D2R or D3R. Western immunoblot and autoradiographic assays showed enhanced D2R and D3R protein levels coupled with normalized D2R and D3R binding in the ventral striatum of lesioned animals with lentiviral over-expression of both D2R and D3R relative to vehicle-treated lesioned animals. Immunohistochemical analyses showed that D2R and D3R GFP fluorescent cells colocalized with enkephalin and substance P immunoreactive medium spiny neurons. These data support the use of the subtherapeutic dose of ropinirole in a chronic model of PD., Ropinirole hydrochloride, a dipropylaminoethyl indolone derivative, is a nonergot-derivative dopamine receptor agonist. In in vitro binding studies, ropinirole demonstrated high binding specificity for and intrinsic activity at dopamine D2 receptors compared with other dopamine receptor agonists (e.g., bromocriptine, pergolide), having a higher affinity for the D3 subtype than for the D2 or D4 subtypes. Ropinirole binds with moderate affinity to opiate receptors but has little or no affinity for alpha1-, alpha2-, or beta-adrenergic; dopamine D1; benzodiazepine; gamma-aminobutyric acid (GABA); serotonin type 1 (5-hydroxytryptamine (5-HT1)); serotonin type 2 (5-HT2); or muscarinic receptors.
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CAS No.

91374-21-9
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Record name 2H-Indol-2-one, 4-[2-(dipropylamino)ethyl]-1,3-dihydro
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Melting Point

243-250 °C, 243 - 250 °C
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Synthesis routes and methods I

Procedure details

Under an atmosphere of nitrogen, a suspension of 4-(2'-bromoethyl)-1,3-dihydro-2H-indol-2-one (245 mg, 102 mmol) was prepared by the addition of di-n-propylamine (1.00 g, 10 mmol, 1.35 ml) which has previously been degassed with a stream of nitrogen. After stirring for 30 minutes, degassed acetonitrile (5 ml) was added to give a pale yellow solution. After an additional hour the solution was heated, and maintained at reflux for 5 hours. After cooling to ambient temperature, the solution was poured into IN hydrochloric acid (35 ml) and extracted with ether (50 ml). The aqueous layer was made neutral to pH 7-7.5 with solid sodium bicarbonate and extracted with dichloromethane (50 ml). After drying separately, the ether layer was evaporated to give 4-vinyl-indol-2-one (60 mg, 37.7%) Evaporation of the dichloromethane layer gave 4-[2-(dipropylamino)ethyl]-1.3-dihydro-2H-indol-2-one (155 mg. 58.5%) as free-base which was then taken up in absolute ethanol (5 ml) and saturated with gaseous hydrogen chloride. The solvent was removed in vaccuo to give the crude hydrochloride salt (170 mg) as a light yellow solid. Recrystallisation from absolute ethanol (2 ml) gave light yellow crystals (110 mg 63% from the free-base) of 4-[2-(dipropylamino)ethyl]-1,3- dihydro-2H-indol-2-one hydrochloride m.p. 242-244° C.
Quantity
245 mg
Type
reactant
Reaction Step One
Quantity
1.35 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
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Synthesis routes and methods III

Procedure details

The processes for the preparation of Ropinirole HCl and its derivatives have previously been described. U.S. Pat. No. 4,452,808 describes the preparation of 4-aminoalkyl-2(3H)-indolones starting from either 4-aminoalkyl-7-hydroxy-2(3H)-indolones or 2-methyl-3-nitro-benzene acetic acid by two different processes. The 7-hydroxy intermediate (i) is first converted to its tetrazolo derivative (ii) which is then hydrogenated to get Ropinirole as shown in Scheme 1. Preparation of 7-hydroxy intermediate (i) is described in U.S. Pat. No. 4,314,944 by following a series of steps starting from p-methoxy phenethylamine. Second process described in U.S. Pat. No. 4,452,808 allows preparation of Ropinirole by following a series of steps starting from 2-methyl-3-nitro benzeneacetic acid.
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4-aminoalkyl-2(3H)-indolones
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[Compound]
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4-aminoalkyl-7-hydroxy-2(3H)-indolones
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( ii )
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ropinirole
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Ropinirole

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